

# Spectroscopic Profile of 2-(methylsulfonyl)-10H-phenothiazine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Methylsulfonyl)-10h-phenothiazine

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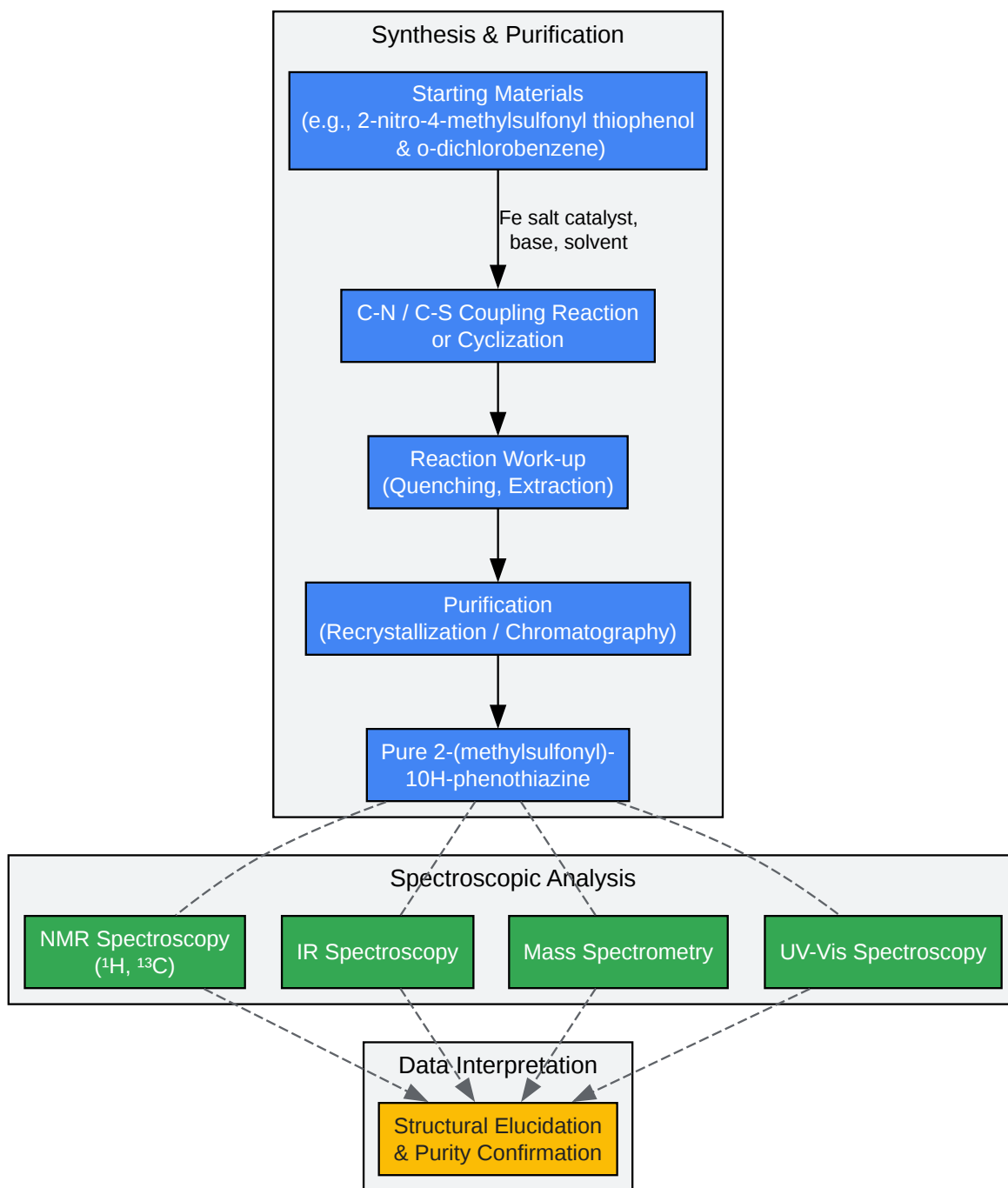
This technical guide provides an in-depth overview of the spectroscopic properties of **2-(methylsulfonyl)-10H-phenothiazine**, a key heterocyclic compound relevant in medicinal chemistry and materials science. This document details experimental methodologies for its synthesis and characterization and presents its spectroscopic data in a clear, structured format for ease of reference and comparison.

## Introduction

**2-(methylsulfonyl)-10H-phenothiazine** belongs to the phenothiazine class of compounds, which are foundational structures in the development of pharmaceuticals, particularly antipsychotic and antihistaminic drugs. The addition of a methylsulfonyl group at the 2-position significantly modifies the electronic properties of the phenothiazine ring system, influencing its biological activity and potential applications. Accurate spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives in research and development settings.

## Synthesis and Spectroscopic Characterization Workflow

The general workflow for obtaining and characterizing **2-(methylsulfonyl)-10H-phenothiazine** involves a multi-step synthesis followed by purification and a suite of spectroscopic analyses to confirm the structure and purity of the final product.



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Caption: Workflow for the synthesis and spectroscopic analysis of **2-(methylsulfonyl)-10H-phenothiazine**.

## Experimental Protocols

### Synthesis Protocol

Several synthetic routes for **2-(methylsulfonyl)-10H-phenothiazine** have been reported. A common approach involves a coupling reaction followed by cyclization. The following is a representative protocol derived from patent literature.[\[1\]](#)[\[2\]](#)

- **Hydrogenation:** 2-nitro-4-methylsulfonyl thiophenol is used as a starting material and undergoes a hydrogenation reduction reaction to yield 2-amino-4-methylsulfonyl thiophenol. This is typically carried out using a catalyst like Raney nickel in a solvent such as methanol.[\[2\]](#)
- **Coupling Reaction:** The resulting 2-amino-4-methanesulfonyl thiophenol is then reacted with an ortho-dihalobenzene, such as o-dichlorobenzene, in a C-N/C-S coupling reaction.[\[2\]](#)
- **Cyclization:** The reaction is facilitated by an iron salt catalyst (e.g., ferric chloride) and a ligand in a suitable solvent like DMF.[\[2\]](#) The mixture is heated under an inert atmosphere for several hours (e.g., 6-24 hours at 80-120 °C).[\[2\]](#)
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration and extraction. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., chloroform/ethanol), to yield the final brown solid product.[\[1\]](#)

### Spectroscopic Analysis Protocols

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 500 MHz). The purified compound is dissolved in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using an FTIR spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an

Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard range of 4000-400  $\text{cm}^{-1}$ .

- **Mass Spectrometry (MS):** The mass spectrum is acquired using a mass spectrometer, often with an electron ionization (EI) source for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination. The molecular ion peak ( $\text{M}^+$ ) is observed to confirm the molecular weight.
- **UV-Visible (UV-Vis) Spectroscopy:** The UV-Vis absorption spectrum is measured using a spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile or ethanol), and the absorbance is scanned over a range of approximately 200-800 nm.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(methylsulfonyl)-10H-phenothiazine**.

### General Properties

Property	Value	Reference
Molecular Formula	$\text{C}_{13}\text{H}_{11}\text{NO}_2\text{S}_2$	[3][4]
Molecular Weight	277.36 g/mol	[4][5][6]
Appearance	Light Yellow to Green/Brown Solid	[1][5]
Melting Point	154.6 - 158.0 °C	[1][6]
CAS Number	23503-68-6	[3][4][5]

### NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$ , Frequency: 500 MHz

$^1\text{H}$  NMR Data[1]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.28	d	1H	Aromatic CH
7.16	s	1H	Aromatic CH
7.06	d	1H	Aromatic CH
7.01	t	1H	Aromatic CH
6.91	d	1H	Aromatic CH
6.84	t	1H	Aromatic CH
6.77	s	1H	Aromatic CH

| 3.06 | s | 3H | -SO<sub>2</sub>CH<sub>3</sub> |

Note: A peak for the N-H proton is not explicitly reported in this dataset but is expected to appear as a broad singlet.

<sup>13</sup>C NMR Data[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>142.1</b>	<b>Aromatic C</b>
135.5	Aromatic C
128.0	Aromatic C
127.4	Aromatic C
126.9	Aromatic C
123.1	Aromatic C
122.9	Aromatic C
119.2	Aromatic C
116.8	Aromatic C
116.2	Aromatic C
114.1	Aromatic C

| 44.9 | -SO<sub>2</sub>CH<sub>3</sub> |

## Infrared (IR) Spectroscopic Data

The IR spectrum of **2-(methylsulfonyl)-10H-phenothiazine** is characterized by absorptions corresponding to its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3350 (broad)	N-H Stretch	Amine (secondary)
3100-3000	C-H Stretch	Aromatic
~2950	C-H Stretch	Methyl (-CH <sub>3</sub> )
1300-1250 (strong)	S=O Asymmetric Stretch	Sulfonyl (-SO <sub>2</sub> -)
1150-1120 (strong)	S=O Symmetric Stretch	Sulfonyl (-SO <sub>2</sub> -)
1600-1450	C=C Stretch	Aromatic Ring
795-820 (weak)	C-H Bending (out-of-plane)	Aromatic

## Mass Spectrometry (MS) Data

m/z	Ion	Notes
277.02	[M] <sup>+</sup>	Molecular ion peak corresponding to the exact mass of C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub> S <sub>2</sub> . <sup>[3]</sup>

## UV-Visible (UV-Vis) Spectroscopic Data

Specific experimental UV-Vis absorption data for **2-(methylsulfonyl)-10H-phenothiazine** is not prominently available in the reviewed literature. However, based on the parent 10H-phenothiazine chromophore, which exhibits absorption maxima ( $\lambda_{\text{max}}$ ) at approximately 252 nm and 316 nm, similar absorption bands are expected for this derivative.<sup>[3]</sup> The methylsulfonyl group, acting as an electron-withdrawing group, may cause a shift (either hypsochromic or bathochromic) in these absorption bands. The spectrum is generally recorded in a solvent like acetonitrile or ethanol.

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